molecular formula C24H25N7O B11557293 1-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

1-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

Cat. No.: B11557293
M. Wt: 427.5 g/mol
InChI Key: FJMMTTSCQBKPGC-PCLIKHOPSA-N
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Description

1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is a complex organic compound that features a triazine ring, a naphthalene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the reaction of cyanuric chloride with diethylamine and phenylamine under controlled conditions.

    Hydrazine Derivative Formation: The triazine derivative is then reacted with hydrazine to form the hydrazine derivative.

    Condensation Reaction: The hydrazine derivative undergoes a condensation reaction with 2-hydroxy-1-naphthaldehyde to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene moiety.

    Reduction: Reduced forms of the triazine ring or the naphthalene moiety.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The naphthalene moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(DIPHENYLAMINO)PHENYL)ETHANONE: Similar in structure but lacks the triazine ring.

    4-(DIETHYLAMINO)BENZALDEHYDE: Contains the diethylamino group but has a simpler structure.

Uniqueness

1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is unique due to the combination of the triazine ring, naphthalene moiety, and various functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C24H25N7O

Molecular Weight

427.5 g/mol

IUPAC Name

1-[(E)-[[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C24H25N7O/c1-3-31(4-2)24-28-22(26-18-11-6-5-7-12-18)27-23(29-24)30-25-16-20-19-13-9-8-10-17(19)14-15-21(20)32/h5-16,32H,3-4H2,1-2H3,(H2,26,27,28,29,30)/b25-16+

InChI Key

FJMMTTSCQBKPGC-PCLIKHOPSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=C(C=CC3=CC=CC=C32)O)NC4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=C(C=CC3=CC=CC=C32)O)NC4=CC=CC=C4

Origin of Product

United States

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